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Tigecycline, (4R)- - 1422262-97-2

Tigecycline, (4R)-

Catalog Number: EVT-3458691
CAS Number: 1422262-97-2
Molecular Formula: C29H39N5O8
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tigecycline, (4R)- is a synthetic analog of minocycline, belonging to the glycylcycline class of antibiotics. [, ] It is a derivative of tetracycline with a glycylamido group attached to the 9-position of the D-ring of minocycline. [] Tigecycline is a broad-spectrum antibiotic with activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant strains. [, ] In scientific research, tigecycline is primarily used as a tool to study bacterial resistance mechanisms and to develop new antibiotics.

4R-Tigecycline

Compound Description: 4R-Tigecycline is identified as an impurity in tigecycline products. A method for preparing 4R-tigecycline is described, aiming to achieve high purity (>95%) for its use as an impurity detection comparison product [].

Eravacycline

Compound Description: Eravacycline, a novel fluorocycline, belongs to the tetracycline class of antibiotics and exhibits activity against various Gram-positive, Gram-negative, and anaerobic bacteria, including those resistant to tetracycline []. Notably, eravacycline demonstrates efficacy against Enterobacteriaceae strains harboring the Tet(X4) gene, a concerning mechanism of tigecycline resistance [, ].

Omadacycline

Compound Description: Omadacycline belongs to the aminomethylcycline class of tetracycline antibiotics []. It is a promising antibacterial agent, particularly for treating lower respiratory tract bacterial infections []. Like eravacycline, omadacycline demonstrates efficacy against tet(X4)-positive Enterobacteriaceae strains, indicating its potential in combating emerging tigecycline resistance [, ].

Minocycline

Compound Description: Minocycline is a tetracycline antibiotic that acts by inhibiting bacterial protein synthesis. While not explicitly mentioned in the context of tigecycline resistance, it is a relevant compound for investigating the substrate specificity of efflux pumps associated with tigecycline resistance [].

(2S,4R)-4-Fluoroglutamine (FGln)

Compound Description: (2S,4R)-4-Fluoroglutamine, also known as FGln, is a glutamine analog radiologic imaging agent investigated for its potential in tumor imaging []. Notably, it demonstrates promising results in depicting tumors with abnormal glutamine metabolism, suggesting its utility as a biomarker for targeted radiotracer imaging [].

Source and Classification

Tigecycline is derived from minocycline, a member of the tetracycline family. It was developed to overcome common resistance mechanisms seen in many bacteria today. The compound is classified under the following categories:

  • Antibiotic: It inhibits bacterial protein synthesis.
  • Glycylcycline: A subclass of tetracyclines with enhanced activity against resistant strains.
Synthesis Analysis

Methods and Technical Details

The synthesis of tigecycline involves several key steps that transform minocycline into the final product. The general synthesis pathway includes:

  1. Nitration: Minocycline undergoes nitration using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group.
  2. Reduction: The nitro group is subsequently reduced to an amino group through catalytic hydrogenation.
  3. Acylation: The resulting compound is then acylated to form tigecycline.

Technical Insights

  • The synthesis can be performed on a large scale while maintaining high purity levels.
  • High-performance liquid chromatography (HPLC) is often employed to monitor reaction progress and product purity.
Molecular Structure Analysis

Structure and Data

Tigecycline has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The molecular formula is C_21H_25N_3O_4S, with a molecular weight of approximately 453.51 g/mol.

Key Structural Features:

  • Thiazole ring: Contributes to the binding affinity for the bacterial ribosome.
  • Piperazine moiety: Enhances solubility and stability.
  • Hydroxyl group: Important for biological activity.

Structural Data

  • Melting Point: 171 °C – 173 °C
  • Specific Optical Rotation: [α]_d^20 = -218.5 ° (c=0.2, H₂O)
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of tigecycline includes:

  • Hydrolysis: Under acidic or basic conditions, tigecycline can hydrolyze, affecting its stability.
  • Degradation: The compound can degrade into various products when exposed to light or high temperatures.

In analytical studies, methods such as liquid chromatography-mass spectrometry (LC-MS) are utilized to identify degradation products and ensure stability during formulation .

Mechanism of Action

Process and Data

Tigecycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and reproduction. The mechanism can be summarized as follows:

  1. Binding: Tigecycline binds specifically to the ribosomal RNA within the 30S subunit.
  2. Inhibition: This binding prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.
  3. Result: Protein synthesis is halted, leading to bacterial cell death.

Data from clinical studies indicate that tigecycline retains activity against strains resistant to other antibiotics due to its unique binding properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions.
  • pH range for stability: Optimal between pH 4 and 6.

Relevant data indicates that formulations containing tigecycline must consider these properties for effective therapeutic use .

Applications

Scientific Uses

Tigecycline is primarily used in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Its applications include:

  • Treatment of complicated skin and skin structure infections.
  • Management of intra-abdominal infections.
  • Use in community-acquired pneumonia cases where resistance is suspected.

Research continues into its potential applications in other areas, including veterinary medicine and as a component in wound-dressing materials due to its sustained release properties .

Tigecycline represents an important advancement in antibiotic therapy, particularly against resistant pathogens, making it a valuable tool in modern medicine.

Mechanism of Action and Molecular Interactions

Ribosomal Binding Dynamics and Protein Synthesis Inhibition

Tigecycline exerts its antibacterial effect by reversibly binding to the 30S ribosomal subunit of bacteria. This binding occurs at the A-site decoding center, where it sterically blocks the entry of aminoacyl-tRNA molecules during protein translation. Consequently, peptide chain elongation is inhibited, halting bacterial protein synthesis [1] [4] [5]. Unlike bactericidal agents, tigecycline is primarily bacteriostatic, suppressing bacterial growth without immediate cell death. Its action spectrum includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and anaerobes, though intrinsic resistance exists in Proteus and Pseudomonas species [5] [9].

Table 1: Key Features of Tigecycline-Induced Protein Synthesis Inhibition

ParameterDetail
Binding Site30S ribosomal subunit (A-site)
Primary EffectPrevention of aminoacyl-tRNA accommodation
Antibacterial ClassificationBacteriostatic
Spectrum of ActivityGram-positive, Gram-negative (excluding Proteus/Pseudomonas), anaerobes

Structural Basis for Enhanced Binding Affinity Compared to Tetracyclines

The superior ribosomal affinity of tigecycline over legacy tetracyclines stems from its 9-t-butylglycylamido side chain, a modification of minocycline’s D-ring [4] [5] [7]. X-ray crystallography (3.4 Å resolution) reveals that this side chain forms stacking interactions with nucleotide C1054 in helix 34 (h34) of the 16S rRNA, restricting ribosomal conformational mobility [2]. Additionally, hydrogen bonds between tigecycline’s C11-C12 carbonyl group and Arg106 of ribosomal protein uS12 stabilize the complex [2] [7]. These interactions confer a 5- to 100-fold higher affinity for the ribosome compared to tetracycline or minocycline, translating to lower MIC values against resistant pathogens [5] [7].

Table 2: Structural Interactions Enhancing Tigecycline Binding

Structural ElementInteraction PartnerEffect on Ribosomal Affinity
9-t-butylglycylamido side chainC1054 (16S rRNA h34)↑↑↑ (Stacking interaction)
C11-C12 carbonyl groupArg106 (uS12 protein)↑ (Hydrogen bonding)
Minocycline coreH31/H34 junction↑ (Baseline tetracycline binding)

Role of the Glycylcyclamide Moiety in Overcoming Tetracycline Resistance

The glycylcyclamide moiety (N,N-dimethylglycylamido group at C9) enables tigecycline to circumvent two major tetracycline resistance mechanisms:

  • Efflux Pump Bypass: Tetracycline-specific efflux pumps (e.g., Tet(A), Tet(K)) recognize the unmodified tetracycline core but fail to export tigecycline due to steric hindrance from the bulky glycylcyclamide group [3] [8] [9].
  • Ribosomal Protection Protein (RPP) Evasion: RPPs (e.g., Tet(M)) displace tetracyclines from the ribosome by inducing conformational changes. Tigecycline’s enhanced binding affinity and unique interactions with C1054 prevent RPP-mediated dissociation [3] [8].

Notably, tigecycline retains activity against strains harboring tet(A), tet(K), or tet(M) genes, with MIC values typically ≤2 µg/mL for Enterobacterales [3] [9].

Table 3: Resistance Mechanisms Overcome by Glycylcyclamide Modification

Resistance MechanismLegacy TetracyclinesTigecyclineMolecular Basis
Efflux pumps (e.g., TetA)SusceptibleResistantBulky side chain prevents pump recognition
Ribosomal protection (e.g., TetM)SusceptibleResistantHigh-affinity binding impedes RPP action
Enzymatic inactivationRareRareNot a primary resistance route for tetracyclines

Interaction with 30S Ribosomal Subunit: Comparative Analysis of Binding Sites

Tigecycline binds the 30S subunit at a primary site formed by helices h31 (nucleotides 965–966) and h34 (nucleotides 1052–1055, 1196–1198) of the 16S rRNA, consistent with tetracyclines [2] [4]. However, cryo-EM studies reveal three distinctive features:

  • Extended Binding Pocket Occupation: The glycylcyclamide moiety extends deeper into h34, contacting C1054—a residue not engaged by tetracyclines [2].
  • Reduced Secondary Site Binding: Unlike tetracycline, which exhibits secondary binding at sites like A892, tigecycline occupies only the primary site even at high concentrations (100 µM) [2].
  • Mitochondrial Ribosome Cross-Reactivity: At high concentrations (5–10 µM), tigecycline binds the human mitoribosomal large subunit (mt-LSU), inhibiting mitochondrial translation—a potential contributor to its cytotoxic effects in eukaryotic cells [6].

Table 4: Comparative Binding Sites of Tigecycline vs. Tetracycline

ParameterTigecyclineTetracycline
Primary Binding SiteH31/H34 junction (16S rRNA)H31/H34 junction (16S rRNA)
Key InteractionStacking with C1054No interaction with C1054
Secondary Binding SitesNone observedA892 (16S rRNA)
Mitochondrial BindingYes (mt-LSU peptidyl transferase center)Minimal

The structural basis for tigecycline’s enhanced efficacy and resistance evasion lies in its dual anchoring: the conserved minocycline core secures the h31/h34 junction, while the glycylcyclamide tail "locks" the complex via C1054 binding, reducing ribosomal flexibility critical for resistance mechanisms [2] [7].

Properties

CAS Number

1422262-97-2

Product Name

Tigecycline, (4R)-

IUPAC Name

(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1

InChI Key

SOVUOXKZCCAWOJ-RXEYFDPISA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

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